molecular formula C13H18N2 B15328236 1-(1-Methyl-1H-indol-3-yl)butan-2-amine

1-(1-Methyl-1H-indol-3-yl)butan-2-amine

Cat. No.: B15328236
M. Wt: 202.30 g/mol
InChI Key: QCCHEOSPOWQOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-1H-indol-3-yl)butan-2-amine is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic applications. This compound, in particular, features an indole moiety substituted with a butan-2-amine group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-indol-3-yl)butan-2-amine typically involves the reaction of indole derivatives with appropriate amine precursors. One common method includes the alkylation of 1-methylindole with butan-2-amine under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-indol-3-yl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents under controlled conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amines

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Scientific Research Applications

1-(1-Methyl-1H-indol-3-yl)butan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its interaction with biological targets.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-indol-3-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This compound can influence cellular processes such as signal transduction, gene expression, and metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    1-Methylindole: Shares the indole core but lacks the butan-2-amine group.

    Tryptamine: Contains an indole ring with an ethylamine side chain.

    Serotonin: A neurotransmitter with an indole structure and a hydroxyl group.

Uniqueness: 1-(1-Methyl-1H-indol-3-yl)butan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the indole ring with a butan-2-amine group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

1-(1-methylindol-3-yl)butan-2-amine

InChI

InChI=1S/C13H18N2/c1-3-11(14)8-10-9-15(2)13-7-5-4-6-12(10)13/h4-7,9,11H,3,8,14H2,1-2H3

InChI Key

QCCHEOSPOWQOMQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CN(C2=CC=CC=C21)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.